![molecular formula C24H34O8 B12574795 Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1) CAS No. 189388-92-9](/img/structure/B12574795.png)
Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is a complex organic compound that combines formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) typically involves the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with formic acid. The reaction is carried out in an ethanol solution, where the mixture is refluxed for several hours and then cooled to room temperature .
Industrial Production Methods
化学反応の分析
Types of Reactions
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenolic groups can participate in substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
科学的研究の応用
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism by which formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the formic acid component.
Decane-1,10-diylbis(oxy)diphenol: Lacks the formic acid component but shares the core diphenol structure.
Formic acid derivatives: Compounds that include formic acid but differ in the attached functional groups.
Uniqueness
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is unique due to its combination of formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds .
特性
CAS番号 |
189388-92-9 |
|---|---|
分子式 |
C24H34O8 |
分子量 |
450.5 g/mol |
IUPAC名 |
formic acid;4-[10-(4-hydroxyphenoxy)decoxy]phenol |
InChI |
InChI=1S/C22H30O4.2CH2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22;2*2-1-3/h9-16,23-24H,1-8,17-18H2;2*1H,(H,2,3) |
InChIキー |
KXPIDYLGLQRVGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCCCCCCCCCCOC2=CC=C(C=C2)O.C(=O)O.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


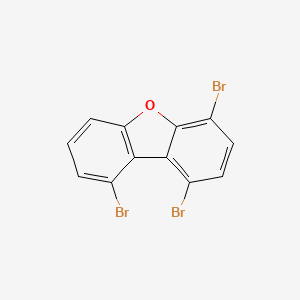
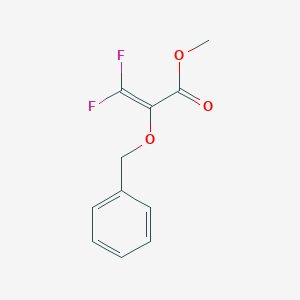
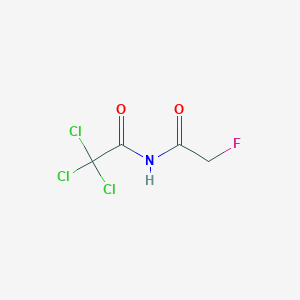


![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
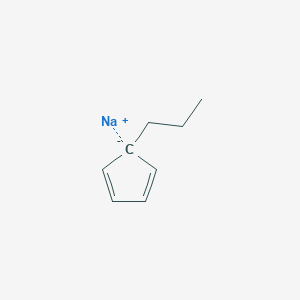
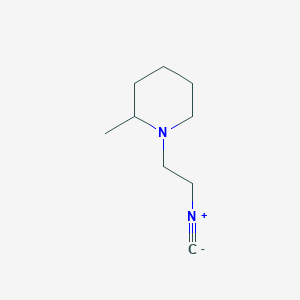
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
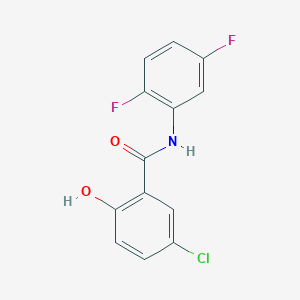
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
